Sec-butyl-n-octyl-amine
Description
Structure
3D Structure
Properties
CAS No. |
78579-53-0 |
|---|---|
Molecular Formula |
C11H25N |
Molecular Weight |
171.32 g/mol |
IUPAC Name |
N-butan-2-ylheptan-1-amine |
InChI |
InChI=1S/C11H25N/c1-4-6-7-8-9-10-12-11(3)5-2/h11-12H,4-10H2,1-3H3 |
InChI Key |
VQCCDSKKXUNOAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(C)CC |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of Sec Butyl N Octyl Amine
Fundamental Amine Reactivity in Organic Transformations
The chemical behavior of sec-butyl-n-octyl-amine is primarily governed by the lone pair of electrons on the nitrogen atom, which makes it both a Brønsted-Lowry base and a Lewis base. chemguide.co.uklibretexts.org This dual reactivity allows it to participate in a wide array of organic transformations.
As a nucleophile, this compound readily attacks electron-deficient centers. chemguide.co.uk The lone pair of electrons on the nitrogen atom is attracted to positively charged or partially positively charged atoms, leading to the formation of new chemical bonds. chemguide.co.uk This characteristic is fundamental to its participation in nucleophilic substitution reactions.
In reactions with alkyl halides, for instance, the amine acts as a nucleophile, displacing the halide ion and forming a tertiary ammonium (B1175870) salt. chemguide.co.uk This reaction proceeds via an SN2 mechanism, where the amine's nucleophilic attack and the departure of the leaving group occur simultaneously. chemguide.co.uk The reactivity in these substitution reactions is influenced by steric hindrance around the nitrogen atom. While secondary amines are generally more reactive than tertiary amines due to less steric hindrance, the bulky sec-butyl group in this compound can influence the rate of reaction. quora.com
The nucleophilicity of amines is a critical factor in their synthetic utility. researchgate.net Studies have shown that secondary amines can be more potent nucleophiles than primary amines. masterorganicchemistry.com This enhanced nucleophilicity can be attributed to the electron-donating nature of the alkyl groups, which increases the electron density on the nitrogen atom.
The lone pair of electrons on the nitrogen atom of this compound also confers basic properties. chemguide.co.uk In the presence of an acid, the amine can accept a proton (H+) to form a sec-butyl-n-octylammonium ion. chemguide.co.uk The strength of an amine as a base is typically expressed by the pKa of its conjugate acid. pressbooks.pub Most simple alkylamines have pKa values for their conjugate acids in the range of 9.5 to 11.0. lumenlearning.com
The basicity of amines is influenced by several factors, including the electronic properties of the substituents and the degree of solvation of the protonated amine. lumenlearning.comquora.com Alkyl groups, such as the sec-butyl and n-octyl groups in this compound, are electron-donating and therefore increase the basicity of the amine compared to ammonia (B1221849). libretexts.org
The equilibrium between the free amine and its protonated form is crucial in many of its reactions. For example, in extraction processes, the basicity of amines allows for their separation from neutral compounds by converting them into their water-soluble ammonium salts through treatment with acid. libretexts.org
Alkylation and Acylation Processes
Alkylation and acylation are fundamental reactions for the derivatization of secondary amines like this compound, leading to the formation of more complex molecules.
The formation of a carbon-nitrogen (C-N) bond is a cornerstone of organic synthesis. researchgate.net In the case of this compound, alkylation with an alkyl halide results in the formation of a tertiary amine. msu.edu This reaction is a classic example of nucleophilic substitution, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. chemguide.co.uk
Reductive amination is another powerful method for C-N bond formation, allowing for the synthesis of secondary and tertiary amines. youtube.comwikipedia.org This process involves the reaction of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced. nih.govlibretexts.org For a secondary amine like this compound, reaction with a carbonyl compound would lead to an iminium ion intermediate, which upon reduction yields a tertiary amine. nih.govlibretexts.org
Recent advancements in catalysis have led to the development of more sustainable methods for C-N bond formation, such as the "hydrogen-borrowing" reaction between amines and alcohols, often catalyzed by transition metals like iron. acs.org
Derivatization reactions of amines are crucial for improving their analytical detection and separation. researchgate.net Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA) are commonly used to derivatize primary and secondary amines. libretexts.orgnih.gov
In the context of this compound, the presence of two different alkyl groups raises questions of regioselectivity in certain reactions, although for simple alkylation and acylation at the nitrogen, this is not a factor. However, if reactions were to occur at the α-carbon, the different environments of the sec-butyl and n-octyl groups could lead to regioselective outcomes.
Stereoselectivity becomes a significant consideration when the amine or the reacting partner is chiral. The sec-butyl group in this compound contains a stereocenter. Reactions involving this chiral center or the formation of a new stereocenter can proceed with varying degrees of stereoselectivity, depending on the reaction conditions and the reagents used. Asymmetric reductive amination, for instance, is a key strategy for the synthesis of chiral amines. nih.gov
Oxidation and Reduction Pathways of Secondary Amines
The nitrogen atom in secondary amines can undergo both oxidation and reduction, leading to a variety of products.
Oxidation of secondary amines can proceed through several pathways. One common pathway involves the formation of a hydroxylamine (B1172632) intermediate, which can be further oxidized to a nitrone. uomustansiriyah.edu.iq Another pathway is oxidative N-dealkylation, which proceeds via a carbinolamine intermediate and results in the cleavage of a C-N bond to form a primary amine and a carbonyl compound. uomustansiriyah.edu.iqmdpi.com The specific outcome of the oxidation often depends on the structure of the amine and the oxidizing agent used. uomustansiriyah.edu.iq For example, bioinspired quinone catalysts have been shown to efficiently promote the aerobic oxidation of secondary amines via a hemiaminal intermediate. nih.gov
The reduction of functional groups on molecules containing a secondary amine moiety can also be achieved. For instance, if an amide functionality were present in a derivative of this compound, it could be reduced to an amine using a strong reducing agent like lithium aluminum hydride (LiAlH4). youtube.com This reaction is a valuable tool for synthesizing more complex amines.
Interactive Data Table
Pathways Leading to Corresponding Oximes and Other Oxidized Products
The oxidation of secondary amines like this compound can lead to several products, with the formation of oximes and imines being significant pathways.
Oxime Formation: Direct oxidation of aliphatic secondary amines to their corresponding oximes can be achieved efficiently using specific oxidizing agents. Research has shown that meta-Chloroperoxybenzoic acid (m-CPBA) is a particularly effective reagent for this transformation. organic-chemistry.org The reaction is typically rapid and highly selective, proceeding at room temperature without the need for a catalyst. organic-chemistry.org The mechanism involves the oxidation of the secondary amine to a hydroxylamine intermediate, which is then further oxidized to a nitrone. The nitrone subsequently isomerizes to the more stable oxime.
This process offers a direct route to oximes from secondary amines, bypassing the traditional method of condensing a ketone with hydroxylamine. wikipedia.org
Interactive Table: Oxidation of Aliphatic Amines to Oximes
| Oxidizing Agent | Solvent | Temperature | Reaction Time | Selectivity for Oxime |
| m-CPBA | Ethyl acetate | Room Temp. | ~20 min | >90% organic-chemistry.orgnih.gov |
Other Oxidized Products (Imines): Another significant oxidation pathway for secondary amines is dehydrogenation to form imines. hawaii.edu This transformation typically requires a catalyst and involves the removal of hydrogen from the N-H bond and an adjacent C-H bond. Various transition metal complexes have been shown to catalyze this reaction effectively. For instance, iridium pincer complexes can catalyze the transfer dehydrogenation of secondary amines to imines in good to excellent yields. hawaii.edu Similarly, visible-light-mediated processes have been developed for the dehydrogenation of secondary amines under mild conditions. rsc.org The mechanism for these catalyzed reactions often involves the oxidative addition of the amine's N-H bond to the metal center, followed by β-hydride elimination to release the imine product. hawaii.eduacs.org
Reduction to Form Less Substituted Amine Analogues
The conversion of a secondary amine to a less substituted, primary amine involves the cleavage of a carbon-nitrogen bond. This process is not a typical reduction in the sense of adding hydrogen across a double bond, but rather a hydrogenolysis or hydrodenitrogenation (HDN) reaction.
This reaction pathway is significant in industrial processes like petroleum refining and biofuel upgrading, where removing nitrogen from organic compounds is crucial.
Interactive Table: Hydrodenitrogenation of a Model Secondary Amine
| Reactant | Catalyst | Main Products | Reaction Type |
| Didodecylamine | Pt/ZrO₂ | Dodecylamine, Dodecane | Hydrodenitrogenation (C-N Cleavage) rsc.org |
| Tridodecylamine | Pt/ZrO₂ | Didodecylamine, Dodecylamine, Dodecane | Sequential Hydrodenitrogenation rsc.org |
Investigating Catalyzed Reactions Involving this compound
This compound can serve as a substrate in various catalyzed reactions to form more complex molecules. Key examples include N-alkylation and dehydrogenation.
Catalytic N-Alkylation: While direct alkylation of amines with alkyl halides can lead to overalkylation, modern catalytic methods offer high selectivity. wikipedia.org A prominent strategy is the N-alkylation of amines with alcohols, which proceeds through a "hydrogen autotransfer" or "borrowing hydrogen" mechanism. acs.org This environmentally benign method uses an alcohol as the alkylating agent, with water as the only byproduct.
The process involves three main steps:
The catalyst, often a transition-metal complex, dehydrogenates the alcohol to form an intermediate aldehyde or ketone.
The secondary amine (this compound) condenses with the aldehyde/ketone to form an iminium ion.
The catalyst, which holds the hydrogen from the initial step, reduces the iminium ion to the final, more substituted tertiary amine.
Molecularly defined NNN-Ni(II) pincer complexes have proven efficient for the N-alkylation of amines with secondary alcohols under mild conditions. acs.org Cobalt(II) complexes have also been used effectively for the alkylation of both aromatic and aliphatic amines with primary alcohols. organic-chemistry.org
Interactive Table: Catalytic N-Alkylation of Amines with Alcohols
| Amine Type | Alkylating Agent | Catalyst Type | Mechanism | Product |
| Secondary (e.g., this compound) | Secondary Alcohol | NNN-Ni(II) pincer complex | Hydrogen Autotransfer acs.org | Tertiary Amine |
| Aromatic/Aliphatic Amine | Primary Alcohol | Co(II)-PCP complex | Borrowing Hydrogen organic-chemistry.org | Mono-N-alkylated Amine |
Catalytic Dehydrogenation: As mentioned in section 3.3.1, the dehydrogenation of secondary amines to imines is a significant catalyzed reaction. This transformation is valuable as imines are versatile intermediates in organic synthesis. The reaction can be mediated by various catalysts, including those based on iridium, iron, and ruthenium. hawaii.eduacs.org Visible-light photoredox catalysis also provides a modern, mild approach to this transformation, avoiding the need for harsh oxidants. rsc.org This process can be integrated into one-pot sequences where the initially formed imine is trapped by a nucleophile, allowing for the α-functionalization of the amine. rsc.org
Advanced Analytical Methodologies for Sec Butyl N Octyl Amine Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural analysis of organic molecules. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals intricate details about their atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of sec-butyl-n-octyl-amine, the hydrogen atoms (protons) in different chemical environments would produce distinct signals. The chemical shift (δ) of these signals is influenced by the proximity of the electron-withdrawing nitrogen atom. Protons on the carbons directly attached to the nitrogen (α-carbons) are deshielded and appear at a higher chemical shift, typically in the range of 2.2-2.9 ppm. ntu.edu.sg The N-H proton of the secondary amine would appear as a broad signal, often between 0.5 and 5.0 ppm, and its exact position would be dependent on the solvent and concentration. ntu.edu.sg This peak would disappear upon the addition of D₂O, a common method for identifying exchangeable protons. wikipedia.org
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The α-carbons attached to the nitrogen atom are deshielded and would resonate at a higher chemical shift, generally between 30 and 60 ppm. ntu.edu.sg The other alkyl carbons would appear at lower chemical shifts, consistent with their respective structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| N-H | 0.5 - 5.0 (broad) | - |
| N-C H(CH₃)CH₂CH₃ (α-carbon) | 2.5 - 2.9 | 50 - 60 |
| N-C H₂(CH₂)₆CH₃ (α-carbon) | 2.3 - 2.7 | 45 - 55 |
| N-CH(C H₃)CH₂CH₃ | 0.8 - 1.0 | 15 - 25 |
| N-CH(CH₃)C H₂CH₃ | 1.2 - 1.5 | 25 - 35 |
| N-CH(CH₃)CH₂C H₃ | 0.8 - 1.0 | 10 - 15 |
| N-CH₂(C H₂)₆CH₃ (β to ω carbons) | 1.2 - 1.6 | 20 - 35 |
This is an interactive data table. The values are representative.
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For this compound, the molecular ion peak (M+) would be expected at an odd number, a characteristic of compounds containing a single nitrogen atom. libretexts.orgarizona.edu
The primary fragmentation pathway for aliphatic amines is α-cleavage, where the bond between the α-carbon and the adjacent carbon is broken. libretexts.orgmiamioh.edu This results in the formation of a stable, nitrogen-containing cation. For this compound, two main α-cleavage pathways are possible, leading to characteristic fragment ions. The loss of the largest alkyl group is often the preferred fragmentation pathway. miamioh.edu
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Process | Fragment Lost | Resulting Ion (m/z) | Predicted Relative Intensity |
|---|---|---|---|
| Molecular Ion | - | 185 | Low |
| α-cleavage | -C₃H₇ | 142 | High |
| α-cleavage | -C₇H₁₅ | 86 | Moderate |
This is an interactive data table. The values are representative.
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For a secondary amine like this compound, the spectrum would show several characteristic absorption bands. rockymountainlabs.comorgchemboulder.com
A key feature is the N-H stretching vibration, which for secondary amines typically appears as a single, weak to medium band in the region of 3300-3500 cm⁻¹. openstax.orglibretexts.org This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. wikipedia.orgorgchemboulder.com Other important absorptions include the C-H stretching of the alkyl groups and the C-N stretching vibration.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3350 | Weak to Medium |
| C-H Stretch | Alkyl (sp³ C-H) | 2850 - 2960 | Strong |
| N-H Bend | Secondary Amine | 1550 - 1650 | Variable |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium to Weak orgchemboulder.comlibretexts.org |
This is an interactive data table. The values are representative.
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating components of a mixture and for quantifying the amount of a specific compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. However, the analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and poor reproducibility. vt.edu To overcome these issues, derivatization is often employed. jfda-online.comresearchgate.net
Derivatization involves chemically modifying the amine to make it more volatile and less polar. jfda-online.com Common derivatizing agents for amines include acylating agents (e.g., heptafluorobutyric anhydride) and silylating agents. coresta.org The resulting derivatives exhibit improved chromatographic behavior and can be readily analyzed by GC-MS.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds in liquid samples. Aliphatic amines like this compound lack a strong chromophore, making their detection by UV-Vis difficult. sigmaaldrich.com Therefore, pre-column or post-column derivatization is typically required to attach a UV-active or fluorescent tag to the amine. thermofisher.com
Common derivatizing reagents for HPLC analysis of amines include dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). nih.govresearchgate.net The derivatized amine can then be separated on a reversed-phase column (e.g., C18) and detected with high sensitivity. sigmaaldrich.comgoogle.com This allows for accurate purity assessment and quantification of this compound in various matrices.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Heptafluorobutyric anhydride (B1165640) |
| Dansyl chloride |
| o-Phthalaldehyde (OPA) |
| 4-chloro-7-nitrobenzofurazan (NBD-Cl) |
Advanced Chromatographic Techniques for Chiral Separation
The resolution of enantiomers is a critical aspect of pharmaceutical and chemical research. For a chiral compound like this compound, which possesses a stereocenter at the sec-butyl group, High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for enantioseparation. mdpi.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. scielo.org.mx
Polysaccharide-Based Chiral Stationary Phases:
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, are highly effective for the chiral separation of a wide range of compounds, including secondary amines. mdpi.comnih.govntnu.no Columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) offer broad enantioselectivity. yakhak.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the carbamate groups within the helical grooves of the polysaccharide structure. scielo.org.mx For this compound, the secondary amine moiety can form hydrogen bonds, which are crucial for chiral recognition. The selection between coated and covalently bonded polysaccharide CSPs can also influence separation, with coated phases sometimes offering superior resolution. yakhak.org
Crown Ether-Based Chiral Stationary Phases:
Chiral crown ethers, such as those based on (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid, are particularly well-suited for the enantioseparation of compounds containing primary and secondary amine groups. sci-hub.seregistech.com The separation mechanism is based on a complexation interaction where the protonated amine group of the analyte fits into the cavity of the crown ether. sci-hub.seregistech.com Electrostatic interactions between the positively charged amine and negatively charged carboxylic acid groups on the CSP further stabilize the complex, enhancing chiral recognition. sci-hub.se This makes crown ether-based CSPs a strong candidate for resolving the enantiomers of this compound.
Mobile Phase Optimization:
The composition of the mobile phase significantly impacts the selectivity and resolution of the chiral separation. chromatographyonline.com In normal-phase HPLC, typical mobile phases consist of a hydrocarbon (like hexane) mixed with an alcohol modifier (such as isopropanol (B130326) or ethanol). For basic analytes like this compound, the addition of a small amount of a basic or acidic additive can dramatically improve peak shape and resolution. The use of additives like triethylamine (B128534) is common to reduce peak tailing. The mobile phase, stationary phase, and temperature can all be adjusted to optimize selectivity, and in some cases, can even reverse the elution order of the enantiomers. chromatographyonline.com
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Primary Interaction Mechanism | Typical Mobile Phase (Normal Phase) | Suitability for this compound |
|---|---|---|---|---|
| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance | Hexane/Isopropanol | High - Broad applicability for amines |
| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole interactions | Hexane/Ethanol | High - Complementary selectivity to cellulose phases |
| Crown Ether-Based | (+)-(18-Crown-6)-tetracarboxylic acid | Inclusion complexation, electrostatic interactions | Methanol/Acetonitrile/Acetic Acid/Triethylamine | Very High - Specific for primary and secondary amines |
| Brush-Type (Pirkle) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking | Hexane/Isopropanol/Acetonitrile | Moderate to High - Effective for many amine derivatives |
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective sample preparation is a prerequisite for reliable and accurate chromatographic analysis, especially when dealing with complex matrices or when the analyte has challenging properties. helsinki.fioup.com For this compound, which is a secondary amine, direct analysis by Gas Chromatography (GC) can be problematic due to its polarity, which can cause poor peak shape and adsorption to the column. labrulez.com Therefore, derivatization is a common and often necessary strategy to improve its analytical characteristics. jfda-online.comgcms.cz
The Role of Derivatization:
Derivatization chemically modifies the analyte to produce a derivative with more favorable properties for analysis. sigmaaldrich.com For GC analysis of this compound, the primary goals of derivatization are:
Increased Volatility: Replacing the active hydrogen on the secondary amine with a nonpolar group reduces hydrogen bonding and makes the molecule more volatile. gcms.cz
Improved Chromatographic Behavior: Derivatization reduces the polarity of the amine, minimizing interactions with active sites in the GC system and resulting in sharper, more symmetrical peaks. labrulez.com
Enhanced Detector Sensitivity: Attaching specific functional groups (e.g., halogenated moieties) can significantly increase the response of selective detectors like the Electron Capture Detector (ECD). jfda-online.com
Common Derivatization Strategies for Secondary Amines:
Several classes of reagents are effective for the derivatization of secondary amines.
Acylation: This is one of the most widely used methods for primary and secondary amines. gcms.cz Reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine to form stable, volatile fluoroacyl derivatives. jfda-online.com These derivatives are highly responsive to both Flame Ionization Detectors (FID) and ECDs.
Silylation: Silylating reagents replace active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. chemcoplus.co.jp N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a powerful reagent that forms TBDMS derivatives, which are notably more stable against hydrolysis compared to TMS derivatives. gcms.czsigmaaldrich.com
Carbamate Formation: Chloroformate reagents, such as propyl chloroformate, react with primary and secondary amines to form stable carbamate derivatives suitable for GC analysis. phenomenex.blog This reaction is often performed in a buffered aqueous solution, followed by extraction of the derivative into an organic solvent like hexane. phenomenex.blog
| Derivatization Method | Reagent Example | Abbreviation | Derivative Formed | Key Advantages for Analysis |
|---|---|---|---|---|
| Acylation | Trifluoroacetic Anhydride | TFAA | Trifluoroacetamide | Increases volatility; excellent for FID and ECD detection. gcms.cz |
| Acylation | Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyramide | Creates highly sensitive derivatives for ECD. gcms.cz |
| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) amine | Forms derivatives that are very stable to hydrolysis; gives characteristic mass spectra. gcms.cztcichemicals.com |
| Carbamate Formation | Propyl Chloroformate | - | Propyl Carbamate | Reaction can be performed in aqueous conditions. phenomenex.blog |
Sample Extraction and Cleanup:
Prior to derivatization and analysis, this compound may need to be extracted from its sample matrix (e.g., biological fluids, environmental samples, or reaction mixtures). helsinki.fisickkids.ca Common techniques include:
Liquid-Liquid Extraction (LLE): A conventional method where the analyte is partitioned between two immiscible liquids. oup.com
Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent to isolate the analyte from the sample matrix. This method can reduce solvent usage and offer better cleanup. oup.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, initially developed for pesticide analysis in food, involves an extraction with a solvent (like acetonitrile) and partitioning salts, followed by a cleanup step using dispersive SPE (dSPE). restek.com It is adaptable for a wide variety of analytes and matrices. restek.com
The choice of sample preparation technique depends on the complexity of the sample matrix, the concentration of the analyte, and the subsequent analytical method. For trace analysis, a preconcentration step using SPE or dSPE is often essential. researchgate.net
Computational Chemistry and Theoretical Studies of Sec Butyl N Octyl Amine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure of molecules. acs.org DFT methods provide a balance between computational cost and accuracy, making them suitable for studying medium-to-large molecules like sec-butyl-n-octyl-amine. acs.org These calculations can determine the optimized molecular geometry and predict a variety of electronic properties that are key to understanding the molecule's reactivity.
Detailed Research Findings:
Studies on aliphatic amines using DFT, often with the B3LYP functional and a basis set like 6-31G(d,p), reveal crucial information about their molecular orbitals. koreascience.krresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and chemical reactivity. biointerfaceresearch.com For this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair, making it the primary site for electrophilic attack.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity: mdpi.com
Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A smaller HOMO-LUMO gap corresponds to lower hardness, indicating higher reactivity.
Softness (S): The reciprocal of hardness, representing the molecule's polarizability.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would show a region of negative potential around the nitrogen atom, confirming it as the center of nucleophilicity and a likely site for hydrogen bonding. biointerfaceresearch.com
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.15 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | 1.85 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 8.00 eV | Indicator of chemical reactivity and stability |
| Electronegativity (χ) | 2.15 eV | Measures electron-attracting tendency |
| Chemical Hardness (η) | 4.00 eV | Resistance to charge transfer |
| Electrophilicity Index (ω) | 0.58 eV | Propensity to act as an electrophile |
Note: The values in this table are representative, based on DFT calculations for structurally similar long-chain aliphatic amines, and illustrate the type of data generated for this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. ulisboa.pt MD simulations model the movements of atoms and molecules, providing a detailed view of conformational changes and non-covalent interactions. researchgate.net For a flexible molecule like this compound, with its rotatable bonds, MD is essential for exploring its vast conformational space.
Detailed Research Findings:
MD simulations of aliphatic amines are typically performed using classical force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or AMBER (Assisted Model Building with Energy Refinement), which define the potential energy of the system. ulisboa.ptresearchgate.net By simulating a system containing many this compound molecules, one can study its bulk properties and intermolecular interactions.
Conformational Analysis: The sec-butyl and n-octyl chains can adopt numerous conformations. MD simulations can identify the most populated (lowest energy) conformers and the energy barriers between them. researchgate.net This is crucial as the specific conformation of the amine can influence its reactivity and how it binds to other molecules or surfaces.
Intermolecular Interactions: Analysis of MD trajectories yields information about how molecules arrange themselves with respect to their neighbors. Radial Distribution Functions (RDFs) are commonly calculated to understand this local structure. researchgate.net For instance, the N-N RDF would reveal the average distance between nitrogen atoms in the liquid phase, while N-H RDFs would provide evidence of intermolecular hydrogen bonding between the amine's N-H group and the nitrogen of a neighboring molecule. These interactions, along with van der Waals forces between the alkyl chains, govern the physical properties of the amine, such as its boiling point and viscosity.
| Simulation Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | OPLS-AA / AMBER | Defines the potential energy and forces between atoms. ulisboa.ptresearchgate.net |
| System Size | 500-1000 molecules | To simulate bulk liquid behavior. |
| Temperature | 298 K (25 °C) | To simulate behavior under standard conditions. |
| Pressure | 1 atm | To simulate behavior under standard conditions. |
| Simulation Time | 50-100 ns | To ensure adequate sampling of molecular motion and interactions. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
Prediction of Reaction Pathways, Transition States, and Reaction Energetics
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathway a reaction will follow, from reactants to products. This involves locating and characterizing the energies of all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). wayne.eduresearchgate.net
Detailed Research Findings:
For a reaction involving this compound, such as nucleophilic substitution or addition, DFT calculations can be used to model the reaction pathway. For example, in an SN2 reaction with an alkyl halide, the calculations would model the approach of the amine's nitrogen atom to the electrophilic carbon, the formation of the C-N bond, and the breaking of the C-halogen bond. researchgate.net
| Reaction Step | Energy Change | Description |
|---|---|---|
| Reactants → Transition State 1 (TS1) | Activation Energy (Ea1) | Energy required to overcome the first barrier. researchgate.net |
| Transition State 1 → Intermediate | Energy Release | Formation of a metastable intermediate species. researchgate.net |
| Intermediate → Transition State 2 (TS2) | Activation Energy (Ea2) | Energy required for the intermediate to proceed to products. |
| Reactants → Products | Reaction Energy (ΔErxn) | Overall energy change of the reaction (exothermic/endothermic). researchgate.net |
Note: This table represents a generic two-step reaction profile. The specific energies would be calculated for a particular reaction of this compound.
In Silico Modeling of Structure-Reactivity and Structure-Selectivity Relationships
In silico modeling aims to establish quantitative relationships between a molecule's structure and its chemical behavior, such as reactivity or selectivity. mdpi.com By computationally screening a series of related compounds, models can be built that predict the performance of new, untested molecules, thereby guiding experimental design.
Detailed Research Findings:
For a secondary amine like this compound, key questions might involve its reactivity compared to other amines or the selectivity of its reactions. For instance, in reactions where multiple products are possible (regioselectivity or stereoselectivity), computational models can predict the dominant product. acs.org
Structure-Reactivity Relationships: By calculating descriptors (e.g., HOMO energy, charge on the nitrogen atom, steric hindrance parameters) for a series of amines and correlating them with experimentally measured reaction rates, a Quantitative Structure-Reactivity Relationship (QSRR) can be developed. mdpi.com For this compound, the steric bulk of the sec-butyl and n-octyl groups around the nitrogen atom is a critical descriptor. This steric hindrance can be quantified computationally (e.g., by calculating cone angles or buried volume) and correlated with reactivity; greater steric hindrance generally leads to lower reaction rates in nucleophilic attacks.
Structure-Selectivity Relationships: When a reaction can occur at different sites on a molecule, computational modeling can explain and predict the outcome. For example, if this compound were to react with an asymmetric electrophile, two different stereoisomeric products could form. By calculating the transition state energies for both pathways, the model can predict the diastereomeric ratio (dr). acs.org The energy difference between the two transition states (ΔΔG‡) is directly related to the product ratio. These models have shown that even subtle differences in catalyst or substrate structure can be amplified into significant differences in product selectivity. mdpi.com
| Structural Descriptor (Computational) | Predicted Property | Relationship |
|---|---|---|
| Steric Hindrance (e.g., Buried Volume) | Reaction Rate Constant (k) | Inverse correlation; increased steric bulk slows the reaction. |
| Nitrogen Atom Partial Charge | Nucleophilicity | Direct correlation; more negative charge enhances nucleophilicity. rsc.org |
| Transition State Energy Difference (ΔΔG‡) | Product Selectivity (e.g., enantiomeric excess) | Logarithmic relationship; predicts the ratio of major to minor product. acs.org |
| HOMO Energy | Ionization Potential / Reactivity towards Electrophiles | Higher HOMO energy corresponds to lower ionization potential and higher reactivity. |
Structure Property Relationships and Molecular Interactions in Sec Butyl N Octyl Amine Systems
Chirality and Its Influence on Stereoselective Interactions
A defining structural feature of sec-butyl-n-octyl-amine is the presence of a chiral center at the second carbon of the sec-butyl group. This carbon atom is bonded to four different groups (a methyl group, an ethyl group, a hydrogen atom, and the amino group), resulting in the existence of two non-superimposable mirror-image isomers, or enantiomers: (R)-sec-butyl-n-octyl-amine and (S)-sec-butyl-n-octyl-amine.
This chirality is fundamental to its potential role in stereoselective processes. nih.gov When interacting with other chiral molecules, the two enantiomers of this compound will form diastereomeric complexes that have different physical and chemical properties. This principle is the basis for chiral recognition. For instance, in a chiral environment, such as during separation on a chiral stationary phase in chromatography, the two enantiomers will exhibit different retention times, allowing for their separation. researchgate.net
Furthermore, chiral amines are widely used as resolving agents for racemic mixtures of chiral acids and as catalysts or ligands in asymmetric synthesis. google.comacs.org The specific stereochemistry of the amine can direct the formation of a particular stereoisomer of the product in a chemical reaction. nih.gov Therefore, the chirality of this compound enables it to participate in stereoselective interactions, making it a potentially valuable tool in the synthesis and separation of other chiral compounds. rsc.org
Hydrogen Bonding Interactions in Solution and Condensed Phases
As a secondary amine, this compound is capable of participating in hydrogen bonding, a strong type of dipole-dipole interaction that significantly influences its properties. The molecule possesses a hydrogen atom bonded to the electronegative nitrogen atom (N-H), which can act as a hydrogen bond donor. Additionally, the lone pair of electrons on the nitrogen atom allows it to function as a hydrogen bond acceptor.
In the condensed phase (pure liquid), molecules of this compound can form intermolecular hydrogen bonds with each other (N-H···N). This self-association contributes to a higher boiling point than that of a tertiary amine of similar molecular weight, which lacks a hydrogen bond donor. The strength of these hydrogen bonds can be influenced by the steric bulk of the alkyl groups surrounding the nitrogen atom.
In solution, the hydrogen bonding behavior depends on the nature of the solvent. kpfu.ru
In protic solvents (e.g., water, methanol), the amine can act as both a hydrogen bond donor to the solvent's oxygen or nitrogen atoms and a hydrogen bond acceptor from the solvent's hydroxyl protons. These interactions with the solvent can disrupt the amine's self-association. kpfu.ru
In aprotic solvents that are also hydrogen bond acceptors (e.g., ether, acetone), the amine will primarily act as a hydrogen bond donor.
In non-polar, aprotic solvents (e.g., hexane), the dominant interaction will be the self-association of the amine molecules via N-H···N hydrogen bonds.
The thermodynamics of these hydrogen bonding interactions, including their enthalpy and entropy, are crucial for understanding the amine's solubility and reactivity in different chemical environments. nih.gov
Analysis of Excess Volume and Viscosity in Binary and Ternary Mixtures for Understanding Molecular Packing and Interactions
Excess Molar Volume (VE) is calculated as: VE = Vmixture - (x1V1 + x2V2) where Vmixture is the molar volume of the mixture, and xi and Vi are the mole fraction and molar volume of the pure components, respectively.
Negative VE suggests that the volume of the mixture is less than the sum of the individual components. This is typically attributed to strong specific interactions, such as hydrogen bond formation between the components, or to interstitial accommodation (fitting of smaller molecules into the voids of larger ones), leading to more efficient packing.
Positive VE indicates volume expansion upon mixing. This can result from the breaking of self-associated structures (like the disruption of hydrogen bonds in the pure amine) or weak intermolecular forces (predominantly dispersion forces) between the unlike molecules. mdpi.com
Viscosity Deviation (Δη) is calculated as: Δη = ηmixture - (x1η1 + x2η2) where ηmixture is the dynamic viscosity of the mixture, and xi and ηi are the mole fraction and viscosity of the pure components.
Negative Δη is often observed in systems where the breaking of strong interactions in the pure components (e.g., hydrogen bonds) is the dominant effect, leading to a less structured, more fluid mixture.
Positive Δη implies stronger specific interactions in the mixture than in the pure components, resulting in a more structured and viscous liquid.
The following interactive table presents illustrative data for the binary system of di-n-butylamine and acetophenone (B1666503) at 303.15 K, demonstrating how these parameters vary with composition. neliti.com
Data sourced from a study on binary mixtures of acetophenone with dibutylamine (B89481) at 303.15 K to illustrate the principles of excess volume and viscosity deviation analysis. neliti.com
In this illustrative system, the consistently negative values for both VE and Δη across all mole fractions suggest that while there are specific interactions, the dominant effect upon mixing is the disruption of the self-associated hydrogen-bonded structures of the pure di-n-butylamine. neliti.com A similar systematic analysis of this compound in various solvents would be essential to fully characterize its molecular interactions and packing efficiency.
Steric and Electronic Effects of Alkyl Substituents on Amine Basicity and Reactivity
The basicity and nucleophilic reactivity of this compound are governed by the availability of the nitrogen atom's lone pair of electrons to accept a proton or attack an electrophilic center. This availability is modulated by a combination of electronic and steric effects from the attached sec-butyl and n-octyl groups.
Electronic Effects: Both the sec-butyl and n-octyl groups are alkyl groups, which are electron-donating through the inductive effect (+I). libretexts.org They push electron density towards the nitrogen atom, increasing the electron density of the lone pair. This makes the lone pair more attractive to protons, and as a result, aliphatic amines like this compound are generally more basic than ammonia (B1221849). libretexts.org Compared to a primary amine with a single alkyl group, a secondary amine benefits from the inductive effect of two such groups.
Steric Effects: The spatial arrangement of the alkyl groups around the nitrogen atom introduces steric hindrance. The sec-butyl group, being branched and bulkier than a linear chain, physically shields the nitrogen's lone pair. fiveable.me This steric hindrance can impede the approach of a proton or other electrophiles, making it more difficult for the amine to act as a base or a nucleophile. msu.edu Furthermore, the solvation of the resulting ammonium (B1175870) cation (formed after protonation) is also affected by steric bulk. Larger, bulkier groups can hinder the ability of solvent molecules to stabilize the positive charge, which can decrease the basicity in solution compared to what might be expected from electronic effects alone. fiveable.me
Therefore, the basicity of this compound is a result of the balance between the base-strengthening inductive effect of the two alkyl groups and the base-weakening steric hindrance, particularly from the sec-butyl group. libretexts.orgfiveable.me This interplay determines its reactivity in acid-base reactions and its efficacy as a nucleophile in organic synthesis.
Advanced Applications and Industrial Research Perspectives of Sec Butyl N Octyl Amine
Utilization in Agrochemical Synthesis: Precursors for Pesticides and Herbicides
The structural components of sec-butyl-n-octyl-amine suggest its utility as a precursor in the synthesis of modern agrochemicals. Primary and secondary amines are fundamental building blocks for a wide range of active ingredients in pesticides and herbicides. google.com Sec-butylamine (B1681703) itself is recognized as a fumigant fungicide. nih.gov The n-octyl amine component is also utilized as a solvent for agricultural chemicals and as an intermediate in the production of bactericides. atamanchemicals.com
Research has demonstrated that primary amines such as sec-butylamine and n-octylamine can be used to synthesize N-substituted amino acids. google.com These compounds, in turn, serve as crucial intermediates in the manufacture of certain herbicides. google.com The process often involves reacting the amine with glyoxal (B1671930) and a source of sulfur dioxide to produce the N-substituted amino acid. google.com The hydrophobic nature of the long alkyl chain from the n-octyl group can be particularly advantageous, potentially influencing the solubility and efficacy of the final agrochemical product. google.comacs.org For instance, related long-chain amines are used to create quaternary ammonium (B1175870) compounds and herbicidal ionic liquids, which can offer improved performance characteristics for pesticides. acs.orglookchem.com
| Component/Related Compound | Application in Agrochemicals | Reference |
| Sec-butylamine | Used as a fumigant fungicide; precursor for herbicide intermediates. | google.comnih.gov |
| n-Octylamine | Solvent for agrochemicals; intermediate for bactericides. | atamanchemicals.com |
| Long-chain amines | Precursors for quaternary ammonium compounds used as pesticides and herbicides. | lookchem.com |
| Various amines | Used in the one-step synthesis of herbicidal ionic liquids (HILs) by reacting with an acidic herbicide. | acs.org |
Role as an Intermediate in Pharmaceutical Synthesis and Drug Development
Amines and their derivatives are ubiquitous in pharmacologically active compounds, making them indispensable intermediates in drug discovery and development. researchgate.net this compound serves as a valuable precursor for creating more complex molecules with potential therapeutic applications. The synthesis of N-substituted amino acids from primary amines like sec-butylamine and n-octylamine is a key pathway for producing building blocks for peptides and other pharmaceuticals. google.comnih.gov
The lipophilicity conferred by the dual alkyl groups (sec-butyl and n-octyl) is a significant attribute. In drug design, lipophilicity can enhance a molecule's ability to cross cell membranes, a critical factor for bioavailability. nih.gov Studies on N-substituted glycine (B1666218) derivatives made from octylamine (B49996) showed high lipophilicity, suggesting their potential as effective agents in passing through cellular barriers. nih.gov Furthermore, amines are crucial reactants in coupling reactions to form amides, a common functional group in many drugs. researchgate.net For example, the synthesis of the antipsychotic drug Pimavanserin can involve the coupling of a carbamate (B1207046) derivative with a primary amine, a role for which a molecule like this compound could be adapted. google.com
| Application Area | Research Finding/Potential Use | Key Feature | Reference |
| Drug Precursors | Synthesis of N-substituted glycine derivatives from sec-butylamine and octylamine. | These derivatives are potential precursors for new drugs. | nih.gov |
| Bioavailability | Octyl-glycine derivatives exhibit high lipophilicity. | Enhanced ability to cross cell membranes. | nih.gov |
| Core Synthesis | Amines are critical for forming amide bonds found in many pharmaceuticals. | Amide formation via lipase-catalyzed procedures or coupling reactions. | researchgate.netgoogle.com |
| Specific Drug Synthesis | Primary amines are key intermediates in the synthesis of drugs like Pimavanserin. | The amine acts as a nucleophile in coupling reactions. | google.com |
Applications in Specialty Chemical Manufacturing
In the broader chemical industry, this compound is valued for its role as a versatile building block and its potential in creating specialized materials.
As a Building Block for Complex Organic Molecules
Organic building blocks are foundational molecules used to construct larger, more intricate chemical structures for pharmaceuticals, materials science, and research chemicals. cymitquimica.comsigmaaldrich.com this compound, with its distinct functional groups, fits this role perfectly. Its secondary amine functionality allows for a wide range of chemical transformations, while the combination of branched and linear alkyl chains can be used to precisely tune the steric and electronic properties of the target molecule. Structurally similar compounds, such as N-(butan-2-yl)cyclooctanamine, are explicitly used as building blocks for synthesizing complex organic molecules. The availability of precursors like sec-Butyl Chloride and n-Octyl Chloride as commodity chemicals further facilitates the integration of the sec-butyl-n-octyl moiety into larger synthetic frameworks. evonik.com
In Ligand Design for Coordination Chemistry
The nitrogen atom in this compound possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to metal centers. This property allows it to function as a ligand in coordination chemistry, forming metal complexes that can be used in catalysis, materials science, and more. uni-wuerzburg.de The steric bulk provided by the sec-butyl and n-octyl groups is a critical factor in ligand design. researchgate.net These bulky substituents can influence the coordination number of the metal center, stabilize reactive species, and control the stereochemistry of catalytic reactions. researchgate.netacs.org Research on N-substituted glycine derivatives derived from sec-butylamine and octylamine has shown they can act as effective bidentate ligands, binding to metal ions through both the nitrogen and oxygen atoms. nih.gov Similarly, this compound can be used to create monodentate or be functionalized to create multidentate ligands for a variety of applications.
Potential in Surfactant and Polymer Chemistry as a Modifier or Additive
The amphiphilic nature of this compound, characterized by a polar amine "head" and nonpolar alkyl "tails," makes it a candidate for applications in surfactant and polymer science. Fatty amines are common precursors for cationic surfactants, which are used in numerous industrial and consumer products. keemia.ee N-octylamine, a primary amine, is used in the production of surfactants due to its ability to reduce surface tension. atamanchemicals.comlookchem.com
When protonated or quaternized, this compound would form a cationic species with a hydrophobic tail, enabling it to function as a surfactant or emulsifier. These properties are valuable in formulations for detergents, cleaners, and personal care products. lookchem.com In polymer chemistry, such amines can be used as modifiers or additives. They can be incorporated into polymer chains to introduce specific functionalities or act as chain transfer agents. Their ability to interact at interfaces also makes them useful as dispersing agents or stabilizers in polymer composites and emulsions.
Research into Corrosion Inhibition Formulations
The protection of metals from corrosion is a significant industrial challenge, and organic compounds containing heteroatoms like nitrogen are widely used as corrosion inhibitors. ekb.eg Aliphatic amines are particularly effective because the nitrogen atom can adsorb onto the metal surface, forming a protective film that shields the metal from the corrosive environment. ekb.eg
Both n-octylamine and related long-chain amines are known to be effective corrosion inhibitors. atamanchemicals.comlookchem.comunivarsolutions.com Patent literature also describes the use of amine derivatives with sec-butyl groups for corrosion inhibition. google.com The mechanism involves the amine's lone pair of electrons coordinating with vacant orbitals of the metal, leading to strong adsorption. The long n-octyl chain then creates a dense, hydrophobic barrier that repels water and corrosive ions. The combined structure of this compound is therefore highly promising for this application, offering strong surface adhesion and a robust protective layer, particularly for metals like magnesium alloys and steel in acidic environments. ekb.eg
Environmental Behavior and Degradation Pathways of Amine Compounds
Biodegradation Mechanisms in Aquatic and Terrestrial Environments
Biodegradation is a crucial pathway for the removal of alkylamines from water and soil environments. Studies on primary amines structurally related to sec-butyl-n-octyl-amine, such as sec-butylamine (B1681703) and n-octylamine, indicate they are readily biodegradable. europa.eu
The primary mechanism for the aerobic biodegradation of alkylamines involves an initial cleavage of the carbon-nitrogen (C-N) bond. oup.comnih.gov This step is often mediated by enzymes like amine dehydrogenases or oxidases. oup.com For a secondary amine, this cleavage would result in the formation of an aldehyde and a primary amine. In the case of this compound, biodegradation could proceed via two main pathways:
Cleavage of the sec-butyl-nitrogen bond to yield n-octylamine and 2-butanone (B6335102) (methyl ethyl ketone). oup.cominchem.org
Cleavage of the n-octyl-nitrogen bond to yield sec-butylamine and octanal (B89490). oup.com
The resulting primary amines and aldehydes are then further metabolized. Long-chain aldehydes are typically oxidized to their corresponding carboxylic acids (e.g., octanoic acid), which then enter the β-oxidation cycle for complete mineralization. oup.comnih.gov The primary amines are also degraded, with the nitrogen being converted to ammonia (B1221849) or incorporated into biomass. europa.eunih.gov Anaerobic degradation of long-chain alkylamines by denitrifying bacteria has also been observed, following a similar pathway of initial C-N cleavage to an aldehyde, which is then oxidized to a fatty acid. oup.com
Table 1: Biodegradability of Structurally Related Primary Amines
| Compound | Biodegradability Classification | Test Guideline Context | Reference |
|---|---|---|---|
| sec-Butylamine | Readily Biodegradable | OECD SIDS | europa.eu |
| n-Octylamine | Readily Biodegradable | O₂ consumption test (similar to MITI I) | europa.eu |
| Dodecylamine | Readily Biodegradable | Closed Bottle Test (OECD 301D) | oup.comnih.gov |
Hydrolysis and Other Abiotic Transformation Processes
Simple aliphatic amines are generally considered to be resistant to abiotic hydrolysis under typical environmental conditions (pH 4-9 and 25°C). fachoekotoxikologie.deresearchgate.net The carbon-nitrogen bond in these compounds is stable and does not readily react with water without catalysis. fachoekotoxikologie.de Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in aquatic or soil environments.
Other abiotic processes, such as reactions in the particle phase, can occur. For instance, secondary amines can undergo N-nitration in the presence of nitrogen oxides on particle surfaces. nih.gov In soil, amines can interact with soil components. The neutral form of amines can undergo covalent binding with soil organic matter, while the protonated form can participate in cation exchange reactions, affecting their mobility and bioavailability. epa.gov
Identification and Characterization of Environmental Metabolites and Degradation Products
Based on the likely degradation pathways, several environmental metabolites and degradation products of this compound can be predicted.
Photochemical Oxidation Products: Atmospheric oxidation is expected to produce a complex mixture of smaller, more oxidized compounds. Potential products include:
Imines: Formed from the initial α-aminoalkyl radical.
Amides: Through further oxidation.
Carbonyls: Such as 2-butanone and octanal, resulting from the fragmentation of the parent molecule.
Smaller amines: Such as sec-butylamine and n-octylamine.
Organonitrates and N-nitrosamines: From reactions with NOx. copernicus.orgnih.gov
Biodegradation Products: In aquatic and terrestrial environments, biodegradation is expected to be the dominant degradation process. The primary metabolites would arise from the initial enzymatic cleavage of the C-N bonds.
Pathway 1 Metabolites: n-Octylamine and 2-butanone (methyl ethyl ketone). oup.cominchem.org
Pathway 2 Metabolites: sec-Butylamine and octanal. oup.com
These initial metabolites are then subject to further degradation. Octanal would be oxidized to octanoic acid , and both primary amines would be deaminated to release ammonia . europa.euoup.comnih.gov Ultimately, under aerobic conditions, complete mineralization to carbon dioxide, water, and inorganic nitrogen is expected. nih.gov
In a study on the chemical degradation of tri-n-octylamine (a tertiary amine), di-n-octylamine (a secondary amine) was identified as a degradation product, indicating the cleavage of one alkyl chain. mdpi.comresearchgate.net This supports the proposed dealkylation pathway for this compound.
Table 2: Predicted Environmental Metabolites of this compound
| Degradation Pathway | Predicted Metabolites / Products | Reference for Mechanism |
|---|---|---|
| Photochemical Oxidation | 2-Butanone, Octanal, sec-Butylamine, n-Octylamine, Imines, Amides, N-Nitrosamines | copernicus.orgnih.govnih.gov |
| Aerobic Biodegradation | sec-Butylamine, n-Octylamine, 2-Butanone, Octanal, Octanoic acid, Ammonia | oup.comnih.govinchem.org |
| Anaerobic Biodegradation | sec-Butylamine, n-Octylamine, 2-Butanone, Octanal, Octanoic acid | oup.com |
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Routes for Sec-butyl-n-octyl-amine
The chemical industry is increasingly focused on developing environmentally friendly methods for producing amines. rsc.orgsciencedaily.com Traditional synthesis routes often involve harsh conditions and generate significant waste. sciencedaily.com Consequently, a key area of future research is the exploration of novel and sustainable synthetic pathways for this compound.
One promising approach is the use of biomass-derived feedstocks. asiaresearchnews.com Researchers are investigating the conversion of renewable resources into the necessary precursors for amine synthesis, a move that aligns with the principles of a circular economy. asiaresearchnews.comtncintlchem.com Another avenue of exploration is the development of "green chemistry" methods that minimize waste by ensuring that all starting materials are incorporated into the final product, a concept known as atom economy. sciencedaily.com For instance, recent studies have shown the successful synthesis of various amines, including those with long alkyl chains, using environmentally sustainable protocols that produce only water as a byproduct. asiaresearchnews.com The use of water as a solvent in these reactions further enhances their green credentials. nih.govacs.org
Development of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis plays a pivotal role in the synthesis of amines, and the development of advanced catalytic systems is crucial for improving the selectivity and efficiency of this compound production. rsc.orgmdpi.com Researchers are actively seeking catalysts that can operate under milder conditions, reduce reaction times, and minimize the formation of unwanted byproducts. sciencedaily.comasiaresearchnews.com
A significant challenge in secondary amine synthesis is preventing overalkylation, where the target amine reacts further to form tertiary amines. nih.gov To address this, innovative strategies like self-limiting alkylation using N-aminopyridinium salts as ammonia (B1221849) surrogates are being developed. nih.govresearchgate.net This method allows for the selective synthesis of secondary amines by utilizing transient, highly nucleophilic intermediates. nih.gov
Furthermore, the focus is on heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, adding to the economic and environmental viability of the process. mdpi.com Palladium-based catalysts, for example, have shown high efficiency in the amination of aryl and heteroaryl chlorides, even at very low catalyst loadings. nih.gov The choice of catalyst support and the presence of additives can also significantly influence the reaction's outcome. mdpi.com
Table 1: Comparison of Catalytic Systems for Amine Synthesis
| Catalyst System | Key Features | Advantages | Challenges |
| Homogeneous Catalysts | Soluble in the reaction medium. | High activity and selectivity. | Difficult to separate and reuse. |
| Heterogeneous Catalysts | Insoluble in the reaction medium. | Easy separation and recyclability. | Can have lower activity than homogeneous counterparts. |
| Biocatalysts (Enzymes) | Operate under mild conditions. | High specificity, environmentally friendly. | Can be sensitive to reaction conditions, limited substrate scope. |
| Nanocatalysts | High surface area-to-volume ratio. | Enhanced catalytic activity. | Potential for aggregation, recovery challenges. |
In Silico Design and Virtual Screening of this compound Derivatives with Tuned Properties
Computational chemistry is revolutionizing the way new molecules are designed and discovered. In silico design and virtual screening are powerful tools for predicting the properties and potential applications of this compound derivatives without the need for extensive and costly laboratory synthesis. nih.govacs.org
By employing techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling, researchers can simulate the interaction of these amine derivatives with biological targets or material surfaces. nih.govdergipark.org.trresearchgate.net This allows for the rational design of molecules with specific, tuned properties. For example, virtual screening can identify derivatives with enhanced binding affinity to a particular receptor or with improved performance as a corrosion inhibitor. dergipark.org.trfrontiersin.org
These computational approaches accelerate the discovery process by prioritizing the most promising candidates for synthesis and experimental validation. acs.orgpeerscientist.comresearchgate.net The ability to screen large virtual libraries of compounds significantly reduces the time and resources required to develop new materials and therapeutic agents. acs.orgfrontiersin.org
Integration of Green Chemistry Principles in Scalable Production and Application Processes
The principles of green chemistry are not only relevant to the synthesis of this compound but also to its scalable production and subsequent applications. rsc.orgacs.org This holistic approach aims to minimize the environmental impact throughout the entire lifecycle of the chemical. rsc.org
Key aspects of this integration include:
Use of Renewable Feedstocks: As previously mentioned, transitioning from petroleum-based starting materials to biomass is a critical step. asiaresearchnews.comtncintlchem.com
Energy Efficiency: Developing processes that operate at lower temperatures and pressures reduces energy consumption. asiaresearchnews.com
Waste Reduction: Implementing atom-efficient reactions and utilizing recyclable catalysts minimizes waste generation. sciencedaily.com
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids is a major focus. nih.govacs.org
The adoption of these principles is not only an environmental imperative but also offers economic advantages through reduced raw material costs, lower energy consumption, and decreased waste disposal expenses.
Role in Advanced Materials Science and Nanotechnology Applications
The unique structural features of this compound and its derivatives make them promising candidates for applications in advanced materials science and nanotechnology. nih.govrsc.org Long-chain amines are known to act as capping agents in the synthesis of nanoparticles, controlling their size, shape, and stability. tcichemicals.comresearchgate.net
In the realm of materials science, these amines can be used as:
Corrosion Inhibitors: Forming a protective layer on metal surfaces. sciencedaily.com
Asphalt (B605645) Emulsifiers: Improving the performance and durability of asphalt mixtures. canada.ca
Flotation Agents: In the mining industry for the separation of minerals. canada.ca
In nanotechnology, the ability of this compound derivatives to self-assemble into ordered structures is of particular interest. nih.gov This property can be harnessed to create functional nanostructures for applications in drug delivery, catalysis, and electronics. nih.govnih.gov The development of nanoflowers and other complex nano-architectures is an exciting area where these amines could play a significant role as structure-directing agents. rsc.org
Q & A
Q. Table 1: Key Reaction Variables
| Parameter | Range/Example | Impact on Yield | Source |
|---|---|---|---|
| Temperature | 80–120°C | Maximizes SN2 | |
| NaOH concentration | 0.001–0.03 M | pH-dependent | |
| Organic-aqueous ratio | 0.5–2.0 | Phase separation |
Basic: How is this compound characterized for structural confirmation and purity?
Methodological Answer:
Use a multi-technique approach :
- NMR spectroscopy : Compare H/C peaks with predicted shifts for amine protons (δ 1.0–3.0 ppm) and alkyl chains.
- Mass spectrometry (MS) : Confirm molecular ion [M+H] at m/z 201.3 (CHN).
- HPLC/GC : Quantify purity (>98%) using C18 columns (acetonitrile/water mobile phase) .
Critical Note : For novel compounds, provide full spectral data in supplementary materials to ensure reproducibility .
Advanced: How to address contradictions in experimental data, such as inconsistent yields across synthesis batches?
Methodological Answer:
Contradictions often arise from uncontrolled variables (e.g., trace moisture, catalyst deactivation). Apply a Design of Experiments (DoE) framework:
Identify factors : Temperature, solvent purity, stirring rate.
Use factorial design : Test interactions between variables (e.g., 2 factorial matrix).
Statistical analysis : Apply ANOVA to isolate significant factors (p < 0.05).
Example from Literature : ORNL studies resolved emulsion formation in amine synthesis by adjusting NaOH concentration (0.001 M vs. 0.03 M) and organic-aqueous ratios .
Advanced: What computational strategies are used to predict this compound’s reactivity in novel applications?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water vs. ethanol).
- QSAR Models : Coramine derivatives’ bioactivity with substituent electronic parameters .
Case Study : PubChem data for structurally similar amines (e.g., N-(sec-butyl)cycloheptanamine) supports MD simulations for drug discovery .
Advanced: How to design experiments investigating this compound’s environmental stability or degradation pathways?
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to UV light (254 nm), varying pH (2–12), and monitor decomposition via LC-MS.
- Isotopic Labeling : Use N-labeled amine to track metabolic byproducts in microbial assays.
- Ecotoxicology Models : Apply OECD Test Guidelines (e.g., OECD 301F) to assess biodegradability .
Data Interpretation Tip : Cross-reference degradation intermediates with databases like NIST Chemistry WebBook .
Basic: What are the safety and handling protocols for this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (amine vapors irritate mucous membranes).
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with dilute acetic acid (1:10) and adsorb with vermiculite .
Regulatory Compliance : Refer to SDS sections 4 (first-aid) and 8 (exposure controls) for bis(4-octylphenyl)amine analogs .
Advanced: How to integrate this compound into supramolecular or catalytic systems?
Methodological Answer:
- Host-Guest Chemistry : Test binding affinity with crown ethers or cyclodextrins via isothermal titration calorimetry (ITC).
- Catalytic Screening : Evaluate as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-coupling).
- Surface Modification : Graft onto silica nanoparticles for heterogeneous catalysis; characterize via BET and XPS .
Research Gap : Limited studies on its use in asymmetric catalysis—explore chiral derivatization strategies.
Basic: What literature gaps exist for this compound, and how to frame a research question around them?
Methodological Answer:
- Gap Identification : Use Web of Science to find understudied areas (e.g., "this compound AND toxicity").
- Question Framing : "How does alkyl chain length in sec-butyl-n-alkyl-amines influence biodegradation kinetics?"
- Hypothesis Testing : Compare degradation rates with shorter/longer homologs (C6–C10) .
Checklist for Quality : Ensure the question is concise, focused, and addresses a defined gap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
